[1-(2-chlorobenzyl)-1H-indol-3-yl](4-methylpiperazin-1-yl)methanethione
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Overview
Description
1-[(2-Chlorophenyl)methyl]-3-(4-methylpiperazine-1-carbothioyl)-1H-indole is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Preparation Methods
The synthesis of 1-[(2-chlorophenyl)methyl]-3-(4-methylpiperazine-1-carbothioyl)-1H-indole typically involves multiple steps. One common synthetic route includes the Fischer indole cyclization, which involves the reaction of phenylhydrazines with ketones or aldehydes in the presence of an acid catalyst . The reaction conditions often include the use of glacial acetic acid and concentrated hydrochloric acid. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-[(2-Chlorophenyl)methyl]-3-(4-methylpiperazine-1-carbothioyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Scientific Research Applications
1-[(2-Chlorophenyl)methyl]-3-(4-methylpiperazine-1-carbothioyl)-1H-indole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2-chlorophenyl)methyl]-3-(4-methylpiperazine-1-carbothioyl)-1H-indole involves its interaction with specific molecular targets. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
1-[(2-Chlorophenyl)methyl]-3-(4-methylpiperazine-1-carbothioyl)-1H-indole can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with significant biological activity.
5-Fluoroindole: Known for its antiviral properties.
Indole-2-carboxylic acid: Used in the synthesis of various pharmaceuticals
Properties
Molecular Formula |
C21H22ClN3S |
---|---|
Molecular Weight |
383.9 g/mol |
IUPAC Name |
[1-[(2-chlorophenyl)methyl]indol-3-yl]-(4-methylpiperazin-1-yl)methanethione |
InChI |
InChI=1S/C21H22ClN3S/c1-23-10-12-24(13-11-23)21(26)18-15-25(20-9-5-3-7-17(18)20)14-16-6-2-4-8-19(16)22/h2-9,15H,10-14H2,1H3 |
InChI Key |
XVAYDPIZANDVOF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=S)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4Cl |
Origin of Product |
United States |
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